molecular formula C8H14S B14645885 Benzo[c]thiophene, octahydro-, cis- CAS No. 54053-76-8

Benzo[c]thiophene, octahydro-, cis-

Cat. No.: B14645885
CAS No.: 54053-76-8
M. Wt: 142.26 g/mol
InChI Key: SJXUGVWKLLOJDR-OCAPTIKFSA-N
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Description

Benzo[c]thiophene, octahydro-, cis-: is an organic compound with the chemical formula C8H14S. It is a derivative of benzo[c]thiophene, which is a sulfur-containing heterocyclic compound. The “octahydro” prefix indicates that the compound is fully saturated, meaning it contains no double bonds, and the “cis-” designation refers to the specific geometric configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]thiophene, octahydro-, cis- typically involves the hydrogenation of benzo[c]thiophene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under high pressure and temperature conditions. The reaction is usually conducted in a hydrogen atmosphere to ensure complete saturation of the molecule.

Industrial Production Methods: Industrial production of benzo[c]thiophene, octahydro-, cis- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Benzo[c]thiophene, octahydro-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound back to its unsaturated form, benzo[c]thiophene, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, organometallic compounds

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzo[c]thiophene

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: Benzo[c]thiophene, octahydro-, cis- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential bioactivity. It is used in the development of new drugs and therapeutic agents due to its unique chemical structure and properties.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. Its derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, benzo[c]thiophene, octahydro-, cis- is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of benzo[c]thiophene, octahydro-, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Benzo[b]thiophene: An isomer with the sulfur atom adjacent to the benzene ring. It is more stable and commonly encountered.

    Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.

    Benzofuran: An oxygen-containing analog of benzo[c]thiophene.

    Indole: A nitrogen-containing analog with a similar ring structure.

Uniqueness: Benzo[c]thiophene, octahydro-, cis- is unique due to its fully saturated structure and specific geometric configuration This gives it distinct chemical and physical properties compared to its unsaturated and differently substituted counterparts

Properties

CAS No.

54053-76-8

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydro-2-benzothiophene

InChI

InChI=1S/C8H14S/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2/t7-,8+

InChI Key

SJXUGVWKLLOJDR-OCAPTIKFSA-N

Isomeric SMILES

C1CC[C@H]2CSC[C@H]2C1

Canonical SMILES

C1CCC2CSCC2C1

Origin of Product

United States

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